molecular formula C29H34N2O4 B11672875 2-Phenoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11672875
M. Wt: 474.6 g/mol
InChI Key: LDHMAJRJMNQAQO-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 4-(diethylamino)phenyl group at position 4, a 2-methyl group, and a 2-phenoxyethyl ester at position 2. Polyhydroquinolines are renowned for their diverse pharmacological properties, including calcium channel modulation, antimicrobial activity, and enzyme inhibition .

Properties

Molecular Formula

C29H34N2O4

Molecular Weight

474.6 g/mol

IUPAC Name

2-phenoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H34N2O4/c1-4-31(5-2)22-16-14-21(15-17-22)27-26(20(3)30-24-12-9-13-25(32)28(24)27)29(33)35-19-18-34-23-10-7-6-8-11-23/h6-8,10-11,14-17,27,30H,4-5,9,12-13,18-19H2,1-3H3

InChI Key

LDHMAJRJMNQAQO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCCOC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Phenoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an aromatic aldehyde reacts with an amide in the presence of a base.

    Substitution Reactions: The phenoxyethyl and diethylamino groups are introduced through nucleophilic substitution reactions.

    Esterification: The carboxylate group is introduced via esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

2-Phenoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenoxyethyl or diethylamino groups with other substituents, altering the compound’s properties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

2-Phenoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The phenoxyethyl group may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among polyhydroquinoline derivatives include:

  • Substituents at position 4: Aryl groups (e.g., chlorophenyl, methoxyphenyl, diethylaminophenyl).
  • Ester groups at position 3: Ethyl, methyl, phenoxyethyl, or pyridinylmethyl esters.
  • Additional substituents : Methyl groups at positions 2 or 6.

Table 1: Structural Comparison of Selected Polyhydroquinoline Derivatives

Compound Name (CAS/ID) Position 4 Substituent Ester Group Additional Substituents Key References
Target Compound 4-(Diethylamino)phenyl 2-Phenoxyethyl 2-Methyl
Ethyl 4-[4-(diethylamino)phenyl]-... (299449-67-5) 4-(Diethylamino)phenyl Ethyl 2,7,7-Trimethyl
Pyridin-3-yl methyl 4-(4-chlorophenyl)-... (B6) 4-Chlorophenyl Pyridin-3-yl methyl 2-Methyl
Methyl 4-(4-methoxyphenyl)-... (E66, o2767) 4-Methoxyphenyl Methyl 2-Methyl
2-Phenoxyethyl 4-(3-hydroxy-4-methoxyphenyl)-... (347324-78-1) 3-Hydroxy-4-methoxyphenyl 2-Phenoxyethyl 2,7,7-Trimethyl
  • Diethylamino vs. Methoxy/Chloro: The diethylamino group (electron-donating) may enhance solubility and π-π stacking compared to electron-withdrawing chloro or methoxy groups .
  • Ester Groups: Phenoxyethyl esters (target compound) likely increase lipophilicity compared to ethyl or methyl esters, improving membrane permeability .

Physicochemical and Stability Comparisons

  • Photostability: Derivatives with electron-withdrawing groups (e.g., chloro) exhibit lower photostability than those with electron-donating groups (e.g., diethylamino) .
  • Crystallography: Monoclinic crystal systems (e.g., ) are common, with hydrogen bonding (N–H···O) stabilizing the structure . The target compound’s crystallographic data is unreported, but SHELX-based refinements (e.g., ) suggest similar packing patterns .

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